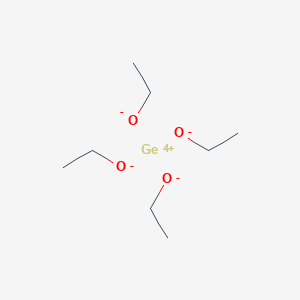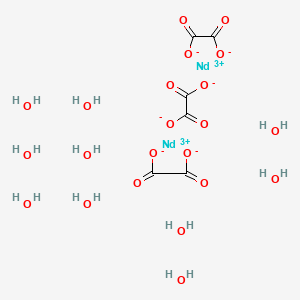
GERMANIUM(IV) ETHOXIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Germanium(IV) ethoxide, also known as tetraethoxygermanium, is a chemical compound with the formula Ge(OC2H5)4. It is a colorless liquid that is sensitive to moisture and hydrolyzes easily. This compound is primarily used as a precursor in the synthesis of germanium dioxide (GeO2) and other germanium-containing materials .
生化学分析
Biochemical Properties
Germanium(IV) ethoxide plays a significant role in biochemical reactions, particularly in the synthesis of germanium-based materials. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of germanium dioxide. The compound’s interaction with biomolecules is primarily through hydrolysis, where it reacts with water to form GeO₂ and ethanol. This reaction is catalyzed by enzymes such as esterases, which accelerate the hydrolysis process .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in oxidative stress response and metabolic pathways. The compound’s hydrolysis product, germanium dioxide, can enter cells and interact with cellular components, potentially altering cell function and metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its hydrolysis to form germanium dioxide and ethanol. This reaction is facilitated by the presence of water and catalyzed by enzymes such as esterases. Germanium dioxide, the primary product of this reaction, can bind to various biomolecules, including proteins and nucleic acids, leading to changes in their structure and function. These interactions can result in enzyme inhibition or activation and alterations in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is sensitive to moisture and can degrade over time, leading to the formation of germanium dioxide and ethanol. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can affect cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Studies have shown that high doses of this compound can cause oxidative stress and damage to cellular components, leading to cell death and tissue damage .
Metabolic Pathways
This compound is involved in metabolic pathways that lead to the formation of germanium dioxide. The compound interacts with enzymes such as esterases, which catalyze its hydrolysis to GeO₂ and ethanol. This reaction can affect metabolic flux and metabolite levels, influencing cellular metabolism and function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. Germanium dioxide, the hydrolysis product, can also be transported within cells and tissues, influencing its distribution and effects .
Subcellular Localization
This compound and its hydrolysis product, germanium dioxide, can localize to specific subcellular compartments, including the cytoplasm and nucleus. The compound’s localization can be influenced by targeting signals and post-translational modifications that direct it to specific organelles. These localization patterns can affect the compound’s activity and function within cells .
準備方法
Synthetic Routes and Reaction Conditions: Germanium(IV) ethoxide can be synthesized through the reaction of germanium tetrachloride (GeCl4) with absolute ethanol in the presence of a base such as sodium ethoxide. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods: In an industrial setting, this compound is produced by reacting germanium tetrachloride with ethanol in a controlled environment. The reaction mixture is refluxed for several hours, and the resulting product is purified through distillation .
Types of Reactions:
Hydrolysis: this compound readily hydrolyzes in the presence of water to form germanium dioxide (GeO2) and ethanol.
Oxidation: It can undergo oxidation reactions to form germanium dioxide.
Substitution: The ethoxy groups in this compound can be substituted with other alkoxy groups or ligands.
Common Reagents and Conditions:
Hydrolysis: Water or moisture.
Oxidation: Oxygen or other oxidizing agents.
Substitution: Various alkoxy compounds or ligands.
Major Products Formed:
Hydrolysis: Germanium dioxide (GeO2) and ethanol.
Oxidation: Germanium dioxide (GeO2).
Substitution: Various germanium alkoxides.
科学的研究の応用
Germanium(IV) ethoxide has a wide range of applications in scientific research:
Biology: Research is ongoing to explore its potential use in biological systems, although specific applications are still under investigation.
Medicine: There is limited research on its direct applications in medicine, but its derivatives are being studied for potential therapeutic uses.
作用機序
The mechanism of action of germanium(IV) ethoxide primarily involves its hydrolysis and subsequent formation of germanium dioxide. The compound reacts with moisture to produce germanium dioxide and ethanol. The germanium dioxide formed can then participate in various chemical processes, including the formation of thin films and other materials .
類似化合物との比較
- Germanium(IV) isopropoxide (Ge(OCH(CH3)2)4)
- Germanium(IV) methoxide (Ge(OCH3)4)
- Germanium(IV) chloride (GeCl4)
- Germanium(IV) oxide (GeO2)
Comparison:
- Germanium(IV) isopropoxide and Germanium(IV) methoxide: These compounds are similar to germanium(IV) ethoxide in that they are also used as precursors in the synthesis of germanium-containing materials. they differ in their alkoxy groups, which can affect their reactivity and applications .
- Germanium(IV) chloride: This compound is a common starting material for the synthesis of this compound. It is more reactive and less stable compared to this compound .
- Germanium(IV) oxide: This is the primary product formed from the hydrolysis of this compound. It is a stable, high-purity material used in various industrial applications .
特性
CAS番号 |
14165-55-0 |
|---|---|
分子式 |
C2H6GeO |
分子量 |
118.70 g/mol |
IUPAC名 |
ethanolate;germanium(4+) |
InChI |
InChI=1S/C2H6O.Ge/c1-2-3;/h3H,2H2,1H3; |
InChIキー |
KGCUHDFXFXQDNT-UHFFFAOYSA-N |
SMILES |
CC[O-].CC[O-].CC[O-].CC[O-].[Ge+4] |
正規SMILES |
CCO.[Ge] |
製品の起源 |
United States |
Q1: What is the significance of Germanium(IV) ethoxide in material science research?
A1: this compound is a valuable precursor in material science, particularly for synthesizing germanium oxide (GeO2) nanomaterials. [, ] This compound is particularly useful in techniques like Atomic Layer Deposition (ALD) [] and sol-gel processing [] for creating controlled and uniform thin films of GeO2. These films find applications in various fields, including microelectronics, optics, and catalysis, due to the unique properties of GeO2 like its high refractive index and dielectric constant.
Q2: How does this compound behave in basic aqueous solutions, and how does this relate to nanoparticle formation?
A2: In basic aqueous solutions, this compound undergoes hydrolysis and condensation reactions, similar to its silicon analogue, tetraethyl orthosilicate (TEOS). [] The ethoxide groups (-OCH2CH3) are replaced by hydroxyl groups (-OH) from the solution, leading to the formation of germanium hydroxide species. These species then condense, releasing water molecules and forming Ge-O-Ge bonds, ultimately leading to the formation of GeO2 nanoparticles. The research indicates that this self-assembly process occurs at a specific critical aggregation concentration (CAC) where the molar ratio of GeO2 to hydroxide ions (OH-) is 1:1. [] The resulting nanoparticles exhibit either a cubic or spherical geometry with dimensions of roughly 1 nm. Interestingly, this size remains consistent regardless of the solution's pH or the type of cation present. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












